
tert-butyl N-(2-hydroxyquinazolin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-(2-hydroxyquinazolin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound features a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of the tert-butyl group and the hydroxyquinazoline moiety makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxyquinazolin-4-yl)carbamate typically involves the reaction of 2-hydroxyquinazoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions:
Oxidation: tert-butyl N-(2-hydroxyquinazolin-4-yl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinazolinone derivatives.
Reduction: The compound can be reduced to form various reduced quinazoline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagent used.
科学的研究の応用
Chemistry: tert-butyl N-(2-hydroxyquinazolin-4-yl)carbamate is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the interactions of quinazoline derivatives with biological targets. It serves as a model compound for understanding the behavior of quinazoline-based drugs.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Quinazoline derivatives are known for their therapeutic properties, including anticancer and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of tert-butyl N-(2-hydroxyquinazolin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor. The tert-butyl group provides steric hindrance, which can enhance the selectivity and potency of the compound.
類似化合物との比較
- tert-butyl N-(4-hydroxycyclohexyl)carbamate
- tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- tert-butyl N-(2-isothiocyanatoethyl)carbamate
Comparison:
- tert-butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a cyclohexyl ring instead of a quinazoline ring, making it less rigid and more flexible in its interactions.
- tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate: This compound features a tetrahydroisoquinoline ring, which is structurally different from the quinazoline ring, leading to different biological activities.
- tert-butyl N-(2-isothiocyanatoethyl)carbamate: This compound contains an isothiocyanate group, which imparts different reactivity and biological properties compared to the hydroxyquinazoline moiety.
The uniqueness of tert-butyl N-(2-hydroxyquinazolin-4-yl)carbamate lies in its quinazoline ring structure, which provides specific interactions with biological targets, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C13H15N3O3 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
tert-butyl N-(2-oxo-1H-quinazolin-4-yl)carbamate |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)16-10-8-6-4-5-7-9(8)14-11(17)15-10/h4-7H,1-3H3,(H2,14,15,16,17,18) |
InChIキー |
ZJULEZIGFZSTHV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC(=O)NC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



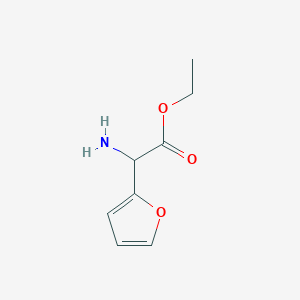
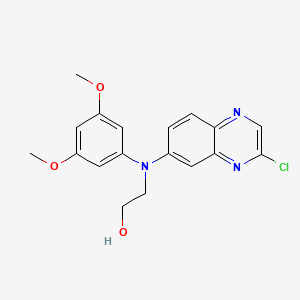
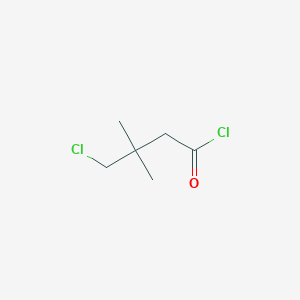

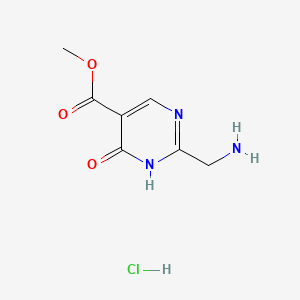

![tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate](/img/structure/B13457725.png)

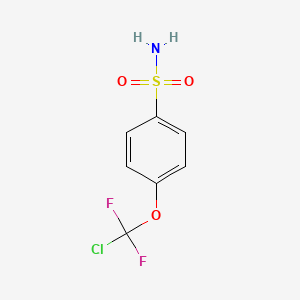
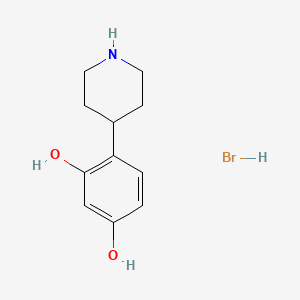


![exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13457766.png)
